![molecular formula C17H27N5O2 B5543162 1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)
1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that introduce various functional groups to a core structure. For compounds similar to the one , methods typically involve condensation reactions, cyclization, and functional group transformations, ensuring the introduction of cyclopropyl, triazolyl, and piperidine moieties in a controlled manner to achieve the desired molecular architecture. One example involves the synthesis of bioactive heterocycles, where intermediates like piperidine and cyclopropane derivatives are key components (Thimmegowda et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The development of novel cytotoxic and anticancer agents, involving piperidine derivatives, highlights the significance of structural modifications in enhancing biological activity. One study detailed the synthesis of compounds showing promising activity against colon cancers, emphasizing the role of piperidines in medicinal chemistry (Dimmock et al., 1998).
Enantioselective Synthesis
- Research on the enantioselective synthesis of a CGRP receptor inhibitor demonstrates the importance of stereochemistry in drug design, showcasing the development of a potent compound through stereoselective synthesis (Cann et al., 2012).
Antimicrobial Activities
- A study on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities illustrates the potential of heterocyclic compounds in addressing microbial resistance. Some compounds exhibited good to moderate activities against test microorganisms, suggesting the therapeutic potential of structurally similar compounds (Bektaş et al., 2010).
Antituberculosis Activity
- The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors highlight the targeted approach in tuberculosis drug discovery. One compound showed promising activity across several assays, underlining the value of hybrid molecules in drug development (Jeankumar et al., 2013).
Metabolic Interactions
- Studies on casopitant, a neurokinin-1 receptor antagonist, provide insight into the drug's metabolic interactions, demonstrating the complex interplay between drug compounds and metabolic enzymes (Motta et al., 2011).
Propiedades
IUPAC Name |
1-(cyclopropanecarbonyl)-N-[1-(2-propyl-1,2,4-triazol-3-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-3-8-22-15(18-11-19-22)12(2)20-16(23)13-6-9-21(10-7-13)17(24)14-4-5-14/h11-14H,3-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBJBJCKBLSMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC=N1)C(C)NC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.